Cas no 278183-12-3 (Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate)
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-2-methylthiazole-5-carboxylate
- W12185
- 2-Methyl-4-aminothiazole-5-carboxylic acid ethyl ester
- AS-55006
- AKOS027255996
- MFCD20719055
- SY291553
- CS-0038043
- 278183-12-3
- SCHEMBL12661708
- Ethyl 4-Amino-2-Methyl-1,3-Thiazole-5-Carboxylate(WXC03091)
- Ethyl4-amino-2-methylthiazole-5-carboxylate
- Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
-
- MDL: MFCD20719055
- Inchi: 1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3
- InChI Key: KREBCXGTVCVLJV-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1C(=O)OCC)N
Computed Properties
- Exact Mass: 186.04629874g/mol
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 93.4
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01718-1g |
ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 1g |
$611 | 2023-09-07 | |
| TRC | E940120-10mg |
Ethyl 4-Amino-2-methyl-1,3-thiazole-5-carboxylate |
278183-12-3 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940120-50mg |
Ethyl 4-Amino-2-methyl-1,3-thiazole-5-carboxylate |
278183-12-3 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E940120-100mg |
Ethyl 4-Amino-2-methyl-1,3-thiazole-5-carboxylate |
278183-12-3 | 100mg |
$ 340.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D774174-1g |
ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate |
278183-12-3 | 95% | 1g |
$675 | 2024-06-06 | |
| A2B Chem LLC | AX09470-100mg |
Ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 100mg |
$208.00 | 2024-04-20 | |
| A2B Chem LLC | AX09470-250mg |
Ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 250mg |
$336.00 | 2024-04-20 | |
| A2B Chem LLC | AX09470-1g |
Ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 1g |
$864.00 | 2024-04-20 | |
| Ambeed | A920344-100mg |
Ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 100mg |
$103.0 | 2025-03-04 | |
| Ambeed | A920344-250mg |
Ethyl 4-amino-2-methylthiazole-5-carboxylate |
278183-12-3 | 95% | 250mg |
$195.0 | 2025-03-04 |
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Suppliers
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate (CAS No. 278183-12-3): A Comprehensive Overview
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate, with the chemical formula C8H10N2S2O2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 278183-12-3, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and carboxylate functional groups, along with a thiazole core, makes it a versatile intermediate for synthesizing various bioactive molecules.
The thiazole ring is a crucial pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing the thiazole scaffold have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of thiazole have shown promise in targeting specific enzymatic pathways involved in disease progression. The ethyl ester group in Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate not only enhances solubility but also provides a handle for further chemical modifications, making it an invaluable building block in synthetic chemistry.
Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The compound Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been explored in several preclinical studies for its potential to modulate key biological targets. For instance, studies have demonstrated its ability to inhibit certain enzymes that are overexpressed in cancer cells, thereby disrupting critical signaling pathways. Additionally, the compound has shown promise in reducing inflammation by modulating cytokine production and immune cell responses.
The structural flexibility of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate allows for the design of derivatives with enhanced pharmacological properties. Researchers have utilized computational methods to optimize the molecular structure, aiming to improve bioavailability and target specificity. These efforts have led to the identification of several analogs with improved efficacy and reduced toxicity. The combination of experimental synthesis and computational modeling has been instrumental in advancing the development of this class of compounds.
In addition to its pharmaceutical applications, Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has potential uses in agrochemicals and material science. The thiazole core is known to exhibit herbicidal and fungicidal properties, making it a valuable component in crop protection formulations. Furthermore, the compound's ability to form stable complexes with metal ions has opened up possibilities for its use in catalysis and material design.
The synthesis of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for large-scale production and commercialization of this compound.
The safety profile of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate has been thoroughly evaluated through various toxicological studies. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, comprehensive safety assessments are necessary to ensure its suitability for human use. These studies include acute toxicity tests, chronic exposure assessments, and genotoxicity evaluations.
The future prospects of Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of laboratory findings into clinical trials. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can identify new applications for this compound and its derivatives.
In conclusion, Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate (CAS No. 278183-12-3) is a versatile compound with significant potential in pharmaceuticals and beyond. Its unique structural features and biological activities make it an attractive candidate for drug development. With continued research and innovation, this compound is poised to make substantial contributions to medicine and related fields.
278183-12-3 (Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)